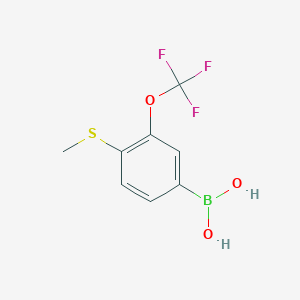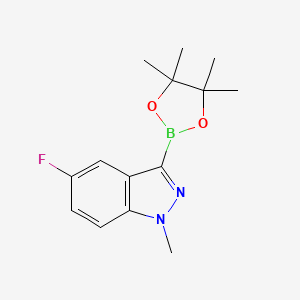
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group and two fluorine atoms. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of a phenylboronic acid derivative through the reaction of phenylboronic acid with appropriate reagents.
Introduction of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via silylation reactions, where tert-butyldimethylsilyl chloride is reacted with the phenylboronic acid derivative in the presence of a base such as triethylamine.
Fluorination: The final step involves the selective introduction of fluorine atoms at the desired positions on the phenyl ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenylboronic acid derivatives.
科学的研究の応用
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to form stable complexes with biological targets.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where the boronic acid group can act as a functional handle for further modifications.
Chemical Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.
作用機序
The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is primarily based on its ability to undergo various chemical transformations. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound, while the fluorine atoms contribute to its electronic properties, influencing its reactivity and interactions with molecular targets.
類似化合物との比較
Similar Compounds
3-(T-Butyldimethylsilyloxy)phenylboronic acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4,5-Difluorophenylboronic acid: Lacks the tert-butyldimethylsilyloxy group, leading to reduced steric protection and stability.
3-(T-Butyldimethylsilyloxy)-phenylboronic acid: Similar structure but without the fluorine atoms, affecting its chemical behavior.
Uniqueness
3-(T-Butyldimethylsilyloxy)-4,5-difluorophenylboronic acid is unique due to the combination of the tert-butyldimethylsilyloxy group and the fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
特性
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4,5-difluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-10-7-8(13(16)17)6-9(14)11(10)15/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBQWJPHJPFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-methylpropyl)-3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione](/img/structure/B7944678.png)
![1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944683.png)







![[2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7944743.png)

![1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-pyrrolo[2,3-B]pyridine](/img/structure/B7944748.png)

